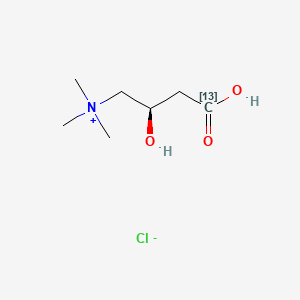

L-Carnitine-13C Chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

L-Carnitine-13C Chloride is a labeled analogue of L-Carnitine Chloride, an essential cofactor in fatty acid metabolism. It is required for the transport of fatty acids through the inner mitochondrial membrane, facilitating their oxidation and subsequent energy production. This compound is synthesized primarily in the liver and kidney, with the highest concentrations found in heart and skeletal muscle .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of L-Carnitine-13C Chloride involves several steps. One common method starts with the synthesis of L-cyanocarnitine chloride from R-epoxy chloropropane, hydrocyanic acid, and trimethylamine under basic catalytic conditions. The reaction temperature ranges from 0 to 150°C, and the reaction time varies from 0.5 to 36 hours. The resulting product is then hydrolyzed with concentrated hydrochloric acid to form this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of biotransformation processes. For instance, engineered strains of Escherichia coli can be used to produce L-Carnitine from renewable feedstocks, providing a sustainable and economical method for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: L-Carnitine-13C Chloride undergoes various chemical reactions, including:

Oxidation: Involves the conversion of fatty acids into energy within the mitochondria.

Reduction: Can be reduced to form different derivatives.

Substitution: Can undergo substitution reactions to form various acylcarnitines.

Common Reagents and Conditions:

Oxidation: Requires the presence of enzymes such as carnitine palmitoyltransferase.

Reduction: Typically involves reducing agents like sodium borohydride.

Substitution: Often uses acyl-CoA derivatives under enzymatic conditions.

Major Products:

Oxidation: Produces energy in the form of adenosine triphosphate (ATP).

Reduction: Forms reduced derivatives of L-Carnitine.

Substitution: Results in the formation of acylcarnitines.

Wissenschaftliche Forschungsanwendungen

L-Carnitine-13C Chloride has a wide range of applications in scientific research:

Chemistry: Used as a chemical reference for identification and quantification in various analytical techniques.

Biology: Studied for its role in fatty acid metabolism and energy production.

Medicine: Investigated for its potential therapeutic effects in treating carnitine deficiency and other metabolic disorders.

Industry: Utilized in the production of dietary supplements and functional foods

Wirkmechanismus

L-Carnitine-13C Chloride functions as a carrier molecule, transporting long-chain fatty acids across the inner mitochondrial membrane. This transport is essential for the β-oxidation process, which converts fatty acids into energy. The compound also regulates the acetyl-CoA/CoA ratio, influencing pyruvate dehydrogenase activity and other metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

L-Carnitine Chloride: The unlabeled version of L-Carnitine-13C Chloride, also involved in fatty acid metabolism.

Acetyl-L-Carnitine: A derivative of L-Carnitine with an acetyl group, used for its potential cognitive benefits.

Propionyl-L-Carnitine: Another derivative, known for its cardiovascular benefits.

Uniqueness: this compound is unique due to its labeled carbon isotope, which allows for precise tracking and analysis in metabolic studies. This labeling provides valuable insights into the compound’s metabolic pathways and mechanisms of action .

Eigenschaften

Molekularformel |

C7H16ClNO3 |

|---|---|

Molekulargewicht |

198.65 g/mol |

IUPAC-Name |

[(2R)-2-hydroxy-3-hydroxycarbonylpropyl]-trimethylazanium;chloride |

InChI |

InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/t6-;/m1./s1/i7+1; |

InChI-Schlüssel |

JXXCENBLGFBQJM-DJFNMIKHSA-N |

Isomerische SMILES |

C[N+](C)(C)C[C@@H](C[13C](=O)O)O.[Cl-] |

Kanonische SMILES |

C[N+](C)(C)CC(CC(=O)O)O.[Cl-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-{[(trifluoromethyl)sulfonyl]oxy}-2-naphthoate](/img/structure/B13844919.png)

![N2,N2-Bis(carboxymethyl)-N6-[(phenylmethoxy)carbonyl]-L-lysine](/img/structure/B13844931.png)

![5-[3-(Dimethylamino)propylidene]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol Oxalate; Amitriptyline EP Impurity F](/img/structure/B13844964.png)

![Methyl(3beta,5beta,7alpha,12alpha)-7,12-Dihydroxy-3-[(1-oxoeicosyl)amino]-cholan-24-oicAcidEster](/img/structure/B13844978.png)